molecular formula C21H26ClN5O2 B2732820 7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-99-6

7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2732820
CAS No.: 851939-99-6
M. Wt: 415.92
InChI Key: PWAVLMKQPWBJCF-UHFFFAOYSA-N
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Description

The compound 7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine-derived molecule featuring a 1,3-dimethylated xanthine core. Key structural attributes include:

  • 7-position substitution: A 3-chlorobenzyl group, contributing steric bulk and electronic modulation via the meta-chloro substituent.
  • 8-position substitution: A 4-methylpiperidin-1-ylmethyl moiety, introducing a basic nitrogen and enhancing lipophilicity.
  • 1- and 3-position substituents: Methyl groups, which may influence metabolic stability and adenosine receptor binding affinity.

This scaffold is structurally analogous to xanthine derivatives (e.g., theophylline), which are known for phosphodiesterase (PDE) inhibition and adenosine receptor antagonism . The dihydro purine dione core facilitates hydrogen bonding with enzymatic targets, while the 3-chlorobenzyl group may optimize steric interactions with hydrophobic receptor pockets.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-7-9-26(10-8-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-5-4-6-16(22)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVLMKQPWBJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 851939-99-6, is a purine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C21H27ClN5O2
  • Molecular Weight : 416.9 g/mol
  • Structure : The compound features a purine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests it may exhibit several pharmacological effects, including:

  • Antimalarial Activity : Preliminary studies indicate potential efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve interference with the parasite's growth pathways, similar to other piperidine derivatives.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, as indicated by structural similarities to known anti-inflammatory agents. This aspect warrants further investigation to elucidate its specific pathways and efficacy .
  • Cytotoxic Effects : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

While the exact mechanism of action for this compound remains unclear, it is believed to interact with biological targets in a manner akin to other purine derivatives. The following pathways are hypothesized to be affected:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival and replication of Plasmodium falciparum.
  • Modulation of Signaling Pathways : It might alter signaling cascades involved in inflammation and tumor progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimalarialExhibits potential against Plasmodium falciparum; mechanism under study
Anti-inflammatorySimilar structure to known anti-inflammatory agents; further studies needed
CytotoxicityRelated compounds show cytotoxic effects in cancer cell lines

Case Study 1: Antimalarial Efficacy

A study investigated various piperidine derivatives for their activity against Plasmodium falciparum. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of parasite growth at low concentrations.

Case Study 2: Anti-inflammatory Potential

Research exploring the anti-inflammatory properties of purine derivatives found that certain modifications could enhance activity. The presence of a chlorobenzyl group in this compound suggests it could have improved efficacy compared to other derivatives lacking this moiety .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Purine Dione Derivatives

Compound ID 7-Position Substituent 8-Position Substituent Key Structural Differences Biological Implications
Target Compound 3-Chlorobenzyl 4-Methylpiperidinylmethyl Meta-Cl; piperidine ring with methyl Enhanced lipophilicity and target selectivity
7-(2-Chlorobenzyl) analog 2-Chlorobenzyl 4-Phenylpiperazinyl Ortho-Cl; phenylpiperazine group Potential PDE4 inhibition; altered SAR
7-(4-Chlorobenzyl) analog 4-Chlorobenzyl Pyrrolidinyl Para-Cl; smaller pyrrolidine ring Reduced steric bulk; possible faster metabolism
7-(3-Bromobenzyl) analog 3-Bromobenzyl Hydroxymethyl Bromine substituent; polar hydroxymethyl Increased molecular weight; improved solubility
8-Nitro derivative Variable Nitro group Electron-withdrawing nitro substituent Enhanced reactivity; potential prodrug activation

Pharmacological and Physicochemical Properties

Halogen Substituent Effects

  • Chloro vs.
  • Chloro Position :
    • Meta (Target) : Balances steric hindrance and electronic effects for optimal receptor binding.
    • Ortho () : May induce torsional strain, reducing affinity for planar binding pockets .
    • Para () : Offers symmetry but limits interactions with asymmetric enzyme active sites .

8-Position Substitution

  • Pyrrolidinyl () : Smaller ring size reduces steric bulk, possibly increasing off-target interactions .
  • Hydroxymethyl () : Introduces polarity, improving aqueous solubility but limiting membrane permeability .

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